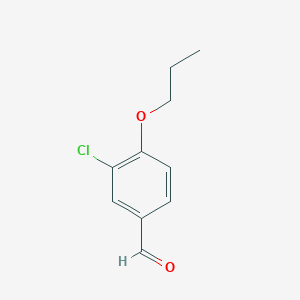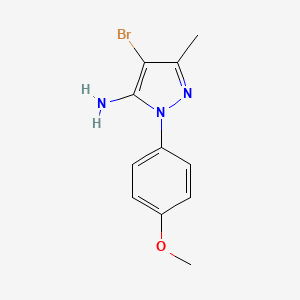
3-Chloro-4-propoxybenzaldehyde
Descripción general
Descripción
3-Chloro-4-propoxybenzaldehyde is a chemical compound with the CAS Number: 99070-71-0 . It has a molecular weight of 198.65 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Chromatographic Analysis
3-Chloro-4-propoxybenzaldehyde is utilized in chromatographic analyses. A study by Korhonen and Knuutinen (1984) detailed the separation of chlorinated 4-hydroxybenzaldehydes, including this compound, using a non-polar SE-30 capillary column. This method is significant for its precision in separation and analysis of similar compounds (Korhonen & Knuutinen, 1984).
Synthesis and Antioxidant Activity
The compound has been synthesized and evaluated for its antioxidant properties. For example, a study conducted in 2022 by Rijal et al. synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and assessed their antioxidant activity. This kind of research is essential in exploring potential therapeutic applications of these compounds (Rijal, Haryadi & Anwar, 2022).
Molecular Spectroscopy and Analysis
The structural analysis and spectroscopy of this compound and related compounds have been extensively studied. For instance, Karunakaran and Balachandran (2012) conducted Fourier Transform Infrared (FT-IR) and Raman spectroscopy on 4-chloro-3-nitrobenzaldehyde, a related compound, to understand its molecular structure and behavior. Such studies are crucial for understanding the fundamental properties of these compounds (Karunakaran & Balachandran, 2012).
Electrochemical Studies
Electrochemical characterization is another key application. Pariente, Lorenzo, and Abruña (1994) investigated the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-Dihydroxybenzaldehyde, which shares a similar structure with this compound. These studies are pivotal in understanding the electrochemical properties and potential applications in sensors or catalysis (Pariente, Lorenzo & Abruña, 1994).
Propiedades
IUPAC Name |
3-chloro-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFCLHWCSRRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406413 | |
| Record name | 3-chloro-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-71-0 | |
| Record name | 3-chloro-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)

![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)





